4,5-Dichloroquinoline-3-carbonitrile
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Overview
Description
4,5-Dichloroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, anti-inflammatory, antibacterial, and anticancer activities . The presence of chloro and nitrile groups in the quinoline ring enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloroquinoline-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4,5-dichloroaniline with malononitrile in the presence of a base, followed by cyclization to form the quinoline ring . Another method includes the reaction of 4,5-dichloro-2-nitrobenzaldehyde with ammonium acetate and acetic acid, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups in the quinoline ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Scientific Research Applications
4,5-Dichloroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimalarial, anticancer, and antibacterial agents.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4,5-Dichloroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitrile groups enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways . For example, it may inhibit topoisomerase enzymes, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloroquinoline-3-carbonitrile
- 4,6-Dichloroquinoline-3-carbonitrile
- 4,8-Dichloroquinoline-3-carbonitrile
Uniqueness
4,5-Dichloroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other dichloroquinoline derivatives . Its position of chloro and nitrile groups allows for selective reactions and interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H4Cl2N2 |
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Molecular Weight |
223.05 g/mol |
IUPAC Name |
4,5-dichloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-7-2-1-3-8-9(7)10(12)6(4-13)5-14-8/h1-3,5H |
InChI Key |
RWIYVGXLXBJZMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1)Cl)Cl)C#N |
Origin of Product |
United States |
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